molecular formula C22H36N4O4S B14092997 ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate

Cat. No.: B14092997
M. Wt: 452.6 g/mol
InChI Key: ZKOFPPOHZKGCPI-UHFFFAOYSA-N
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Description

Ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate is a complex organic compound with a molecular formula of C26H44N4O4S. This compound is characterized by its unique purine structure, which is modified with a dodecyl chain and an ethyl ester group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate typically involves multiple steps. One common method includes the reaction of a purine derivative with a dodecyl thiol in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, where nucleophiles like amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Amides, esters

Scientific Research Applications

Ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and enzyme activities.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The dodecyl chain enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes.

Comparison with Similar Compounds

Ethyl [(7-dodecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate can be compared with other similar compounds, such as:

    Ethyl [(7-hexadecyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate: Similar structure but with a hexadecyl chain instead of a dodecyl chain.

    Ethyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate: Contains an allyl group instead of a dodecyl chain.

    Ethyl [(7-(2-methyl-2-propenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate: Features a propenyl group in place of the dodecyl chain.

These comparisons highlight the unique properties of this compound, particularly its long dodecyl chain, which imparts distinct lipophilic characteristics and potential biological activities.

Properties

Molecular Formula

C22H36N4O4S

Molecular Weight

452.6 g/mol

IUPAC Name

ethyl 2-(7-dodecyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate

InChI

InChI=1S/C22H36N4O4S/c1-4-6-7-8-9-10-11-12-13-14-15-26-18-19(25(3)21(29)24-20(18)28)23-22(26)31-16-17(27)30-5-2/h4-16H2,1-3H3,(H,24,28,29)

InChI Key

ZKOFPPOHZKGCPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(N=C1SCC(=O)OCC)N(C(=O)NC2=O)C

Origin of Product

United States

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